molecular formula C6H11ClO2 B13817786 4-Chloro-6-hydroxyhexan-3-one

4-Chloro-6-hydroxyhexan-3-one

Cat. No.: B13817786
M. Wt: 150.60 g/mol
InChI Key: ZFUVOVCVJIAPGR-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxyhexan-3-one: is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydroxyhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 6-hydroxyhexan-3-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydroxyhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 4-chloro-6-oxohexanoic acid.

    Reduction: Formation of 4-chloro-6-hydroxyhexanol.

    Substitution: Formation of 4-amino-6-hydroxyhexan-3-one or 4-thio-6-hydroxyhexan-3-one.

Scientific Research Applications

Chemistry: 4-Chloro-6-hydroxyhexan-3-one is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential therapeutic agents. Its structural features allow for the exploration of biological activity and interactions with biological targets.

Industry: The compound finds applications in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxyhexan-3-one depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and ketone groups can undergo oxidation and reduction reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxyhexan-3-one: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    6-Chlorohexan-3-one: Lacks the hydroxy group, reducing its potential for oxidation and reduction reactions.

    4-Chloro-3-hexanone: Lacks the hydroxy group, limiting its versatility in chemical transformations.

Uniqueness: 4-Chloro-6-hydroxyhexan-3-one is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

4-chloro-6-hydroxyhexan-3-one

InChI

InChI=1S/C6H11ClO2/c1-2-6(9)5(7)3-4-8/h5,8H,2-4H2,1H3

InChI Key

ZFUVOVCVJIAPGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCO)Cl

Origin of Product

United States

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